2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
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Overview
Description
2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another method involves the amidation of the anthranilic acid ester using 2-chloroacetylchloride to obtain the amide derivative, which is then allowed to react with NaI .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, the amino group of the anthranilamide can undergo a Michael addition to the triple bond of the ketoalkyne to generate the enaminone intermediate. This intermediate can then undergo acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage to afford the final product .Properties
IUPAC Name |
2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.2ClH/c1-11-17-14-5-3-2-4-13(14)15(19)18(11)10-12-6-8-16-9-7-12;;/h2-5,12,16H,6-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBASAXJGMGGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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